1-Benzoyloxy-3-fluoropropan-2-ol
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Overview
Description
3-Fluoro-2-hydroxypropyl benzoate is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxypropyl benzoate typically involves the esterification of 3-fluoro-2-hydroxypropyl alcohol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-hydroxypropyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxypropyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluoro-2-oxopropyl benzoate.
Reduction: The ester moiety can be reduced to yield the corresponding alcohol, 3-fluoro-2-hydroxypropyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate the substitution of the fluorine atom.
Major Products Formed
Oxidation: 3-Fluoro-2-oxopropyl benzoate
Reduction: 3-Fluoro-2-hydroxypropyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-2-hydroxypropyl benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxypropyl benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester bond can be hydrolyzed by esterases to release the active 3-fluoro-2-hydroxypropyl alcohol. This hydrolysis reaction is crucial for the compound’s activity as a prodrug, allowing it to exert its effects at the target site.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-hydroxypropyl acetate
- 3-Fluoro-2-hydroxypropyl butyrate
- 3-Fluoro-2-hydroxypropyl formate
Comparison
Compared to its analogs, 3-Fluoro-2-hydroxypropyl benzoate is unique due to the presence of the benzoate ester moiety, which imparts distinct chemical and physical properties. The benzoate group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62522-72-9 |
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Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
(3-fluoro-2-hydroxypropyl) benzoate |
InChI |
InChI=1S/C10H11FO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
JGVDQMMPENFZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(CF)O |
Origin of Product |
United States |
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